Home > Products > Screening Compounds P15573 > Lesinurad Impurity 7
Lesinurad Impurity 7 - 1533519-98-0

Lesinurad Impurity 7

Catalog Number: EVT-1478592
CAS Number: 1533519-98-0
Molecular Formula: C17H14N3O2S
Molecular Weight: 359.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lesinurad

Compound Description: Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that lowers serum uric acid (sUA) levels by selectively inhibiting urate transporter 1 (URAT1) in the renal proximal tubule [, , , , , , , , , , , ]. It is approved for the treatment of hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat. Lesinurad effectively increases fractional excretion of uric acid, leading to a decrease in sUA.

Benzbromarone

Compound Description: Benzbromarone is a uricosuric drug, meaning it increases uric acid excretion through the urine []. It is used to treat gout by lowering uric acid levels in the blood. Benzbromarone inhibits both URAT1 and another uric acid transporter, OAT4.

Relevance: Benzbromarone is structurally related to Lesinurad through their shared ability to inhibit URAT1, even though their chemical structures differ []. This shared mechanism of action in regulating uric acid levels makes benzbromarone relevant in the context of understanding Lesinurad and its potential impurities.

Probenecid

Compound Description: Probenecid is a uricosuric medication used in the treatment of gout and hyperuricemia []. It works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion in the urine. Probenecid interacts with several renal transporters, including URAT1.

Relevance: Similar to benzbromarone, probenecid shares a functional relationship with Lesinurad by inhibiting URAT1 []. Although their chemical structures are distinct, this common target for reducing uric acid levels makes probenecid a relevant compound to consider when investigating Lesinurad and its impurities.

Sulfinpyrazone

Compound Description: Sulfinpyrazone is a uricosuric drug used in the treatment of gout []. It functions by increasing the excretion of uric acid in the urine. Sulfinpyrazone inhibits URAT1, thereby blocking uric acid reabsorption in the kidneys.

Relevance: Like benzbromarone and probenecid, sulfinpyrazone is structurally related to Lesinurad through their shared ability to inhibit URAT1, despite their differing chemical structures []. This commonality in targeting URAT1 for managing uric acid levels makes sulfinpyrazone pertinent to the study of Lesinurad and its potential impurities.

RDEA3170

Compound Description: RDEA3170 is a high-affinity URAT1 inhibitor under development for gout treatment []. It demonstrates potent inhibition of uric acid reabsorption, offering a potential therapeutic approach for lowering sUA levels.

Relevance: RDEA3170 shares a structural relationship with Lesinurad by acting as a high-affinity inhibitor of URAT1 []. This commonality in targeting URAT1, alongside their roles in gout treatment, underscores the relevance of RDEA3170 in understanding Lesinurad and its potential impurities, even though their precise chemical structures might differ.

Overview

Lesinurad Impurity 7 is a chemical compound associated with the synthesis of lesinurad, a medication primarily used to manage hyperuricemia in patients with gout. Lesinurad functions as a selective inhibitor of uric acid transporter 1, thereby reducing serum uric acid levels. The impurity itself is a byproduct encountered during the synthesis of lesinurad and is classified under organic compounds due to its structural characteristics.

Source

The primary sources for information regarding Lesinurad Impurity 7 include patents, scientific publications, and databases such as PubChem. Notably, patents like WO2015054960A1 and CN106187927B detail synthetic methods and chemical classifications related to lesinurad and its impurities . Additionally, studies on the systematic structure-activity relationship provide insights into the molecular interactions and properties of lesinurad and its derivatives .

Classification

Lesinurad Impurity 7 falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is classified as a triazole derivative, which is significant in pharmacological contexts due to its role in drug development .

Synthesis Analysis

Methods

The synthesis of Lesinurad Impurity 7 typically involves multi-step chemical reactions that may include bromination, hydrolysis, and reduction processes. The methods can vary significantly based on the desired purity and yield of the final product.

  1. Bromination: This step introduces bromine into the molecular structure through electrophilic substitution reactions.
  2. Hydrolysis: Involves breaking down esters or amides to yield carboxylic acids or amines.
  3. Reduction: Often utilizes reducing agents such as lithium aluminum hydride to convert carbonyl compounds into alcohols or amines.

Technical Details

The synthesis processes are designed to minimize environmental impact while maximizing yield. For instance, novel methods avoid hazardous reagents like thiophosgene, opting instead for safer alternatives that maintain high efficiency in large-scale production .

Molecular Structure Analysis

Structure

Lesinurad Impurity 7 has a complex molecular structure characterized by its triazole ring system. The structural formula can be represented as follows:

  • Chemical Formula: C17H14BrN3O2S
  • Molecular Weight: Approximately 396.27 g/mol

Data

The compound's structure includes:

  • A diarylmethane backbone
  • Functional groups such as bromine and sulfonamide which are integral for its biological activity.
Chemical Reactions Analysis

Reactions

Lesinurad Impurity 7 participates in various chemical reactions that are crucial for its synthesis and characterization:

  • Electrophilic Aromatic Substitution: This reaction type is essential for introducing halogen atoms into aromatic systems.
  • Nucleophilic Substitution: Commonly employed in modifying functional groups attached to the triazole ring.
  • Reduction Reactions: These are necessary for refining the purity of the compound by removing unwanted oxidized byproducts.

Technical Details

Reactions involving Lesinurad Impurity 7 often require careful control of temperature and pressure conditions to ensure optimal yields and minimize side reactions.

Mechanism of Action

Process

Lesinurad acts primarily by inhibiting uric acid transporter 1 (URAT1), which is responsible for reabsorbing uric acid in the kidneys. By blocking this transporter, lesinurad promotes the excretion of uric acid, thereby lowering serum levels.

Data

  • IC50 Values: Lesinurad shows an IC50 value of approximately 7.3 µM against URAT1, indicating its potency as an inhibitor . This mechanism underlies its therapeutic efficacy in treating gout-related conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

Lesinurad Impurity 7 serves primarily as an intermediate in the synthesis of lesinurad. Its study is crucial for:

  • Understanding the synthesis pathways leading to pharmaceutical compounds.
  • Assessing the impact of impurities on drug efficacy and safety profiles.
  • Developing quality control measures in pharmaceutical manufacturing processes.
Introduction to Lesinurad and Pharmaceutical Impurities

Pharmacological Role of Lesinurad in Gout Management

Lesinurad is a selective uric acid reabsorption inhibitor targeting the urate transporter 1 (URAT1) in the renal proximal tubule. URAT1 is responsible for ~90% of uric acid reabsorption from the renal filtrate into the bloodstream. By inhibiting URAT1, lesinurad promotes uric acid excretion, thereby reducing serum urate (sUA) levels. This mechanism complements xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat, which suppress uric acid production. The dual-action therapy is critical for gout patients failing to achieve sUA targets (<6.0 mg/dL or <5.0 mg/dL for severe tophaceous gout) with XOI monotherapy [1] [6].

Clinical efficacy was established in phase III trials (CLEAR 1, CLEAR 2, CRYSTAL), where lesinurad (200 mg or 400 mg) combined with XOIs significantly improved sUA target attainment versus XOI alone. In the CRYSTAL study, lesinurad 400 mg + febuxostat achieved sUA <5.0 mg/dL in 76.1% of patients at 6 months (vs. 46.8% with febuxostat monotherapy). Tophus resolution also improved, with lesinurad combinations reducing total target tophi area by >50% at 12 months [6]. This synergistic effect underscores lesinurad’s role in managing refractory hyperuricemia [1] [3] [6].

Table 1: Key Clinical Outcomes of Lesinurad Combination Therapy

Study EndpointLesinurad 200 mg + FebuxostatLesinurad 400 mg + FebuxostatFebuxostat Alone
sUA <5.0 mg/dL at Month 656.6%*76.1%**46.8%
Mean Tophus Area Reduction50.1%*52.9%*28.3%
Complete Tophus Resolution (≥1) at 12 Months43.5–59.6%50.0–66.7%Not reported

Statistically significant vs. control (p<0.05); *p<0.0001 [3] [6].*

Regulatory Definitions and Significance of Process-Related Impurities

Process-related impurities are unwanted chemicals originating from manufacturing processes, classified into three categories per ICH Q6B guidelines:

  • Cell substrate-derived impurities: Host cell proteins (HCPs) or DNA [4] [8].
  • Cell culture-derived impurities: Inducers (e.g., IPTG), antibiotics, or media components [4] [7].
  • Downstream-derived impurities: Solvents, ligands, chromatographic residues, or inorganic catalysts [4] [8].

These impurities necessitate strict control (typically ≤0.15% for identified impurities) due to risks of altered pharmacology, toxicity, or compromised stability [2] [7]. Regulatory agencies like the EMA mandate identification and quantification using validated analytical methods (e.g., HPLC-MS/MS, ICP-MS). For lesinurad, the EMA assessment specifies four significant organic impurities, including Impurity 7 (also termed "Chloro impurity 10"), requiring stringent monitoring [2].

Table 2: Regulatory Classification of Process-Related Impurities

Impurity CategoryExamplesAnalytical Control MethodsTypical Limits
Cell Culture-DerivedAntibiotics, inducers, serum componentsLC-MS/MS, ELISA≤10–500 ppm
Downstream-DerivedSolvents (DMF), ligands, metal catalystsGC, ICP-MS, HPLC≤0.1–0.5%
Product-Related DegradantsIsomers, byproducts, oxidation productsHPLC-UV, NMR≤0.15%

Based on ICH Q6B and EMA requirements [4] [7] [8].

Structural and Functional Implications of Lesinurad Impurity 7

Chemical Identity and Formation Pathways

Lesinurad Impurity 7 (C₁₇H₁₄ClN₃O₂S; MW: 367.83 g/mol) is structurally characterized as 2-[[5-chloro-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid. It arises during lesinurad synthesis via halogen exchange reactions, where chlorine inadvertently substitutes bromine in the triazole ring. This occurs when commercial brominating agents like N-bromosuccinimide (NBS) contain chlorinated contaminants (e.g., N-chlorosuccinimide, NCS) [2].

Key structural differences from lesinurad (C₁₇H₁₄BrN₃O₂S; MW: 404.29 g/mol) include:

  • Replacement of bromine with chlorine at the 5-position of the 1,2,4-triazole ring.
  • Identical naphthalene-cyclopropyl backbone and thioglycolic acid side chain.

Table 3: Structural Comparison of Lesinurad and Impurity 7

PropertyLesinuradImpurity 7
IUPAC Name2-[(5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid2-[[5-Chloro-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Molecular FormulaC₁₇H₁₄BrN₃O₂SC₁₇H₁₄ClN₃O₂S
Molecular Weight404.29 g/mol367.83 g/mol
CAS Number878672-00-51533519-94-6
Halogen Position5-Bromo-1,2,4-triazole5-Chloro-1,2,4-triazole

Properties

CAS Number

1533519-98-0

Product Name

Lesinurad Impurity 7

IUPAC Name

2-[[5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Molecular Formula

C17H14N3O2S

Molecular Weight

359.84

InChI

InChI=1S/C17H14ClN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)

SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Cl)SCC(=O)O

Synonyms

[[5-chlorine-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.